(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
“5-[(E)-1-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-(2-FURYLMETHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” is a complex organic compound that features multiple functional groups, including indole, furan, and pyrimidinetrione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indole derivative: Starting with a suitable indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.
Attachment of the phenoxyethyl group:
Formation of the pyrimidinetrione core: The pyrimidinetrione moiety can be synthesized through cyclization reactions involving urea derivatives and appropriate diketones.
Final assembly: The final step involves the condensation of the indole derivative with the pyrimidinetrione core under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and furan moieties.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinetrione core.
Substitution: Various substitution reactions can occur, especially at the phenoxy and indole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Furan Derivatives: Compounds containing furan rings.
Pyrimidinetrione Derivatives: Compounds with similar pyrimidinetrione cores.
Uniqueness
The uniqueness of “5-[(E)-1-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-(2-FURYLMETHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” lies in its combination of multiple functional groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C30H29N3O5 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5E)-5-[[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H29N3O5/c1-30(2,3)21-10-12-22(13-11-21)38-16-14-32-18-20(24-8-4-5-9-26(24)32)17-25-27(34)31-29(36)33(28(25)35)19-23-7-6-15-37-23/h4-13,15,17-18H,14,16,19H2,1-3H3,(H,31,34,36)/b25-17+ |
InChI Key |
JDRVQFKMXKBPBT-KOEQRZSOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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